2-(Chloromethyl)-5-fluorobenzo[d]thiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-5-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVAICWJHHSMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity and Pharmacological Potential of 2 Chloromethyl 5 Fluorobenzo D Thiazole Derivatives
Anticancer and Antitumor Activity
Derivatives of 5-fluorobenzothiazole have emerged as a potent class of compounds with significant antiproliferative activity against a range of human cancer cell lines.
In Vitro Cytotoxicity Profiling Across Various Human Cancer Cell Lines (e.g., MCF-7, HCT-116, A549, HeLa)
Numerous studies have documented the cytotoxic effects of 5-fluorobenzothiazole derivatives. For instance, fluorinated 2-arylbenzothiazoles have demonstrated potent and selective growth-inhibitory activity. One of the most studied compounds, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, was found to be a highly potent agent, particularly against breast cancer cell lines. figshare.combohrium.com It exhibited powerful cytotoxic effects with a GI50 value (concentration required to inhibit cell growth by 50%) of less than 1 nM in sensitive MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (estrogen receptor-negative breast cancer) cell lines. figshare.combohrium.comcardiff.ac.uk
Another study highlighted a 5-fluoro derivative that displayed the most potent antiproliferative activity against a panel of cell lines including MCF-7, MDA-MB-468, HCT-116 (colon carcinoma), and HT-29 (colon carcinoma), with GI50 values of 0.37, 0.41, 0.08, and 0.41 μM, respectively. nih.gov Similarly, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX610) has been reported to possess potent and selective in vitro anti-tumor properties against non-small cell lung, colon, and breast cancer cell lines. frontiersin.orgacs.org
Other derivatives, such as 3-(5-fluorobenzo[d]thiazol-2-yl)phenol and 4-(5-fluorobenzo[d]thiazol-2-yl)phenol, also showed excellent activity against the MCF-7 cell line, with GI50 values of 0.57 and 0.4 μM, respectively. nih.govtandfonline.com The cytotoxic potential of fluorinated benzothiazoles has also been observed against A549 (lung carcinoma) and HeLa (cervical cancer) cell lines. tandfonline.comnih.gov
Interactive Data Table: In Vitro Cytotoxicity of 5-Fluorobenzothiazole Derivatives
| Compound Name | Cell Line | Activity Metric | Value | Reference(s) |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MCF-7 | GI50 | < 1 nM | figshare.com, bohrium.com |
| 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole | MDA-MB-468 | GI50 | < 1 nM | figshare.com, bohrium.com |
| 5-Fluoro Derivative 59a | MCF-7 | GI50 | 0.37 µM | nih.gov |
| 5-Fluoro Derivative 59a | HCT-116 | GI50 | 0.08 µM | nih.gov |
| 3-(5-Fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | GI50 | 0.57 µM | nih.gov, tandfonline.com |
| 4-(5-Fluorobenzo[d]thiazol-2-yl)phenol | MCF-7 | GI50 | 0.4 µM | nih.gov, tandfonline.com |
| Pyrrolidine imidazo (B10784944) benzothiazole (B30560) derivative | HeLa | IC50 | < 4.0 µM | nih.gov, tandfonline.com |
| Pyrrolidine imidazo benzothiazole derivative | MCF-7 | IC50 | < 4.0 µM | nih.gov, tandfonline.com |
Selectivity Assessment Against Non-Malignant Cells
A crucial aspect of anticancer drug development is selectivity, meaning the compound should preferentially target cancer cells over healthy, non-malignant cells. Research on fluorinated 2-(4-aminophenyl)benzothiazoles has shown a promising degree of selectivity. These compounds were potently cytotoxic against sensitive breast cancer cell lines but were found to be inactive (GI50 > 10 μM) against nonmalignant HBL-100 breast cells. figshare.combohrium.comcardiff.ac.uk This suggests that the cytotoxic mechanism of these derivatives may be specific to pathways that are dysregulated in cancer cells.
In another study, quinazolinone-based 5-fluoroindole (B109304) hybrids were evaluated against MCF-7 and HepG2 cancer cells as well as the non-tumorigenic Vero cell line. One derivative containing three fluorine atoms showed substantial anticancer activity with very low toxicity against the non-cancerous Vero cells, indicating a favorable selectivity profile. rsc.org
Contribution of Fluorine Substitution to Antiproliferative Effects
The presence and position of the fluorine atom on the benzothiazole ring are critical for antiproliferative activity. nih.gov It is widely suggested that the electron-withdrawing nature of fluorine enhances cytotoxic potency. nih.gov Structure-activity relationship (SAR) studies have consistently shown that the presence of a fluorine moiety is essential for growth-inhibitory activity; removing it or replacing it with other halogens often diminishes the compound's efficacy. nih.gov
The position of the fluorine atom also plays a key role. For example, 5- and 7-fluoro-benzothiazoles exhibited different dose-response relationships compared to their 4- and 6-fluoro counterparts. bohrium.com Furthermore, SAR studies of certain imidazo-benzothiazole derivatives revealed that the incorporation of a fluorine atom at the 7th position enhanced cytotoxicity against HepG2, MCF-7, and HeLa cell lines. nih.govtandfonline.com This underscores the strategic importance of fluorine substitution in designing potent and effective benzothiazole-based anticancer agents.
Antimicrobial Activity
In addition to their anticancer properties, fluorobenzothiazole derivatives have been investigated for their potential as antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
Fluorobenzothiazole derivatives have shown promise as antibacterial agents. researchgate.net A study involving a series of 5-fluoro-benzothiazole derivatives screened against several bacterial strains found that the compounds exhibited antibacterial activity against all tested strains, which included Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov Two derivatives, in particular, displayed the best inhibitory potency against the Gram-positive bacterium S. aureus, with growth inhibitions of 92.34% and 81.42%, respectively, at a concentration of 32 μg/mL. nih.gov
Other research has also confirmed the antibacterial potential of fluorinated benzothiazoles against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The inclusion of a halogen on the aryl ring of benzothiazole derivatives has been shown to increase antimicrobial activity, with 6-fluoro substituted compounds showing notable potency. eurekaselect.com
Interactive Data Table: Antibacterial Activity of 5-Fluorobenzothiazole Derivatives
| Compound Class | Bacterial Strain | Activity Metric | Value | Reference(s) |
| 5-Fluoro-benzothiazole derivative 90a | Staphylococcus aureus | % Inhibition | 92.34% | nih.gov |
| 5-Fluoro-benzothiazole derivative 90b | Staphylococcus aureus | % Inhibition | 81.42% | nih.gov |
| 5-Fluoro-benzothiazole derivative 90a | Staphylococcus aureus | MIC | 32 µg/mL | nih.gov |
| 5-Fluoro-benzothiazole derivative 90b | Staphylococcus aureus | MIC | 32 µg/mL | nih.gov |
| 6-Fluoro-benzothiazole derivative B4 | Various strains | MIC | 1.1-1.5 µg/mL | eurekaselect.com |
Antifungal Properties
The antifungal potential of benzothiazole derivatives has been well-documented, with fluorinated analogues showing particularly interesting activity. rsc.orguobaghdad.edu.iq A series of 5-fluoro-benzothiazole derivatives were tested against the fungal strains Candida albicans and Cryptococcus neoformans. nih.gov One specific derivative demonstrated excellent inhibitory potency against C. neoformans, with a growth inhibition of 103.06% at a concentration of 32 μg/mL. nih.gov
Another study focused on designing novel benzothiazole derivatives to inhibit N-myristoyltransferase (NMT), a promising antifungal target. By modifying the scaffold, researchers significantly expanded the antifungal spectrum of the lead compound. One derivative, in particular, showed good inhibitory activity against a wide range of fungal pathogens, including Cryptococcus neoformans and Candida glabrata, with activity higher than the standard drug fluconazole. rsc.org
Investigation of Broad-Spectrum Activity
Derivatives of the benzothiazole nucleus are recognized for their wide-ranging antimicrobial effects. While specific studies focusing solely on the broad-spectrum activity of 2-(chloromethyl)-5-fluorobenzo[d]thiazole derivatives are not extensively detailed in publicly available literature, the general class of fluorinated benzothiazoles has demonstrated significant potential against various pathogens. The inherent chemical properties of the fluorobenzothiazole moiety contribute to its ability to interact with multiple biological targets, suggesting that its derivatives could exhibit a broad spectrum of activity. Further targeted research is necessary to fully elucidate the comprehensive antimicrobial profile of specific derivatives of this compound.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of fluorobenzothiazole derivatives. The mechanism of action is often associated with the inhibition of inflammatory mediators. For instance, a study on novel N-{6-fluoro-7-[(substituted)-amino] 1, 3-benzothiazole-2-yl} nitrobenzamide derivatives demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. researchgate.net A number of these compounds exhibited a percentage of inhibition of edema comparable or even superior to the standard drug, diclofenac (B195802). researchgate.net
Anti-inflammatory Activity of Fluorobenzothiazole Derivatives
| Compound | Percentage Inhibition of Edema (%) | Standard Drug (Diclofenac) Inhibition (%) |
|---|---|---|
| S-7 | Excellent | Standard |
| S-8 | Excellent | Standard |
| S-9 | Excellent | Standard |
| S-22 | Excellent | Standard |
| S-35 | Excellent | Standard |
The table shows a qualitative comparison of the anti-inflammatory activity of selected fluorobenzothiazole derivatives against the standard drug diclofenac. researchgate.net
Another study synthesized a series of 6-fluorobenzothiazole substituted 1,2,4-triazole (B32235) analogues and evaluated their anti-inflammatory potential. The in vivo results indicated that several of these compounds displayed significant anti-inflammatory activity, with some surpassing the efficacy of diclofenac sodium. ekb.eg
Anthelmintic Activity
Antitubercular Activity
Tuberculosis remains a significant global health threat, and the emergence of multi-drug resistant strains necessitates the discovery of novel therapeutics. Benzothiazole derivatives have been investigated for their potential as antitubercular agents. One study on benzothiazolo naphthyridone carboxylic acid derivatives reported high activity against Mycobacterium tuberculosis, including multi-drug resistant strains. researchgate.net Although not specific to 5-fluoro derivatives, this research indicates the potential of the broader benzothiazole class. Another study involving the synthesis of novel benzothiazole derivatives and their evaluation against Mycobacterium tuberculosis H37Rv strain also showed promising results, with some compounds exhibiting significant inhibitory concentrations (MIC). gsconlinepress.com
Antitubercular Activity of Benzothiazole Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL) |
|---|---|
| A8 | Data Not Specified |
| A9 | Data Not Specified |
This table indicates that certain benzothiazole derivatives have been tested for antitubercular activity, though specific MIC values were not provided in the accessible text. gsconlinepress.com
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new anticonvulsant drugs with improved efficacy and fewer side effects is ongoing. Fluoro-substituted benzothiazole derivatives (FBTDs) have been investigated for their antiepileptic activity. A study on novel FBTDs demonstrated significant anticonvulsant effects in both maximal electroshock (MES) and strychnine-induced seizure models in mice. core.ac.uk Several of the tested compounds significantly reduced the duration of tonic hind limb extension in the MES test and delayed the onset of seizures in the strychnine-induced model. core.ac.uk
Anticonvulsant Activity of Fluoro Benzothiazole Derivatives (FBTDs)
| Compound | Effect on MES-induced Seizures (Duration of Tonic Hind Limb Extension) | Effect on Strychnine-induced Seizures (Seizure Latency) |
|---|---|---|
| P-2 | Significant Reduction | Sustained |
| P-6 | Significant Reduction | Sustained |
| P-9 | Significant Reduction | Sustained |
The table summarizes the anticonvulsant effects of selected FBTDs in different seizure models. core.ac.uk
Antidiabetic Activity
The global prevalence of diabetes mellitus has spurred research into new therapeutic agents. Benzothiazole derivatives have been identified as having potential in the management of diabetes. Studies have shown that certain benzothiazole derivatives can significantly lower blood glucose levels in animal models of diabetes. One such study evaluated a series of benzothiazole derivatives and found that they exhibited varying degrees of antidiabetic activity, with some compounds demonstrating a substantial percentage reduction in blood glucose levels. ijmrset.com
Antidiabetic Activity of Benzothiazole Derivatives
| Compound | Initial Blood Glucose (mg/dl) | Final Blood Glucose (mg/dl) | Percentage Reduction (%) |
|---|---|---|---|
| Derivative A | 268.6 | 177.5 | 33.9 |
| Derivative B | 275.4 | 192.3 | 30.18 |
| Derivative C | 275.3 | 178.2 | 35.25 |
| Derivative D | 265.3 | 170.6 | 35.67 |
This table presents the glucose-lowering effects of different benzothiazole derivatives in a diabetic rat model. ijmrset.com
Antiviral Activity (e.g., Anti-HIV, Anti-Coronavirus Agents)
The benzothiazole scaffold has proven to be a valuable framework for the development of potent antiviral agents, including those active against Human Immunodeficiency Virus (HIV) and coronaviruses.
Anti-HIV Activity:
Several studies have explored the anti-HIV potential of benzothiazole derivatives. For instance, a series of 2-trifluoromethylthiazole-5-carboxamides, which can be considered bioisosteres of certain benzothiazole structures, exhibited significant activity against wild-type HIV-1 strains with EC50 values in the low micromolar range. nih.gov Another study on pyrazolobenzothiazine-based acetohydrazides also identified active inhibitors of HIV with EC50 values under 20 μM. nih.gov
Anti-HIV Activity of Thiazole (B1198619) and Benzothiazine Derivatives
| Compound | Virus Strain | EC50 (µM) |
|---|---|---|
| Compound 28 | HIV-1 97USSN54 | 0.96 |
| Compound 28 | HIV-1 NL4.3 | 1.29 |
| Compound 29 | HIV-1 97USSN54 | 0.18 |
| Compound 29 | HIV-1 NL4.3 | 0.25 |
| Pyrazolobenzothiazine Derivatives (13 compounds) | HIV-1 | <20 |
This table showcases the effective concentrations of various thiazole and benzothiazine derivatives against different HIV-1 strains. nih.govnih.gov
Anti-Coronavirus Activity:
More recently, with the emergence of SARS-CoV-2, research has focused on identifying inhibitors of viral replication. A study identified 4-fluorobenzothiazole-containing small molecules as potent inhibitors of the SARS-CoV-2 main protease (Mpro). These compounds demonstrated significant antiviral activity against various SARS-CoV-2 strains in cell-based assays, with some exhibiting EC50 values in the nanomolar range. nih.gov
Anti-SARS-CoV-2 Activity of 4-Fluorobenzothiazole Derivatives
| Compound | SARS-CoV-2 Variant | EC50 (µM) |
|---|---|---|
| TKB245 | Alpha | 0.014 - 0.056 |
| TKB245 | Beta | 0.014 - 0.056 |
| TKB245 | Gamma | 0.014 - 0.056 |
| TKB245 | Delta | 0.014 - 0.056 |
| TKB245 | Kappa | 0.014 - 0.056 |
| TKB245 | Omicron | 0.014 - 0.056 |
| TKB248 | Various Variants | 0.070 - 0.430 |
This table illustrates the potent antiviral activity of TKB245 and TKB248 against a range of SARS-CoV-2 variants. nih.gov
Antioxidant Activity
Information regarding the antioxidant properties of derivatives of this compound is not available in the reviewed scientific literature.
Enzyme Inhibitory Effects
Carbonic Anhydrase Isozyme Inhibition
There is no specific information available on the carbonic anhydrase isozyme inhibitory effects of derivatives of this compound.
Hsp90α Protein Target Inhibition
Data on the inhibition of the Hsp90α protein by derivatives of this compound could not be located in the public domain.
Thioredoxin Signaling System Modulation
The modulatory effects of this compound derivatives on the thioredoxin signaling system have not been reported in the available scientific literature.
Glutathione (B108866) Transferase Inhibition
There is no available research detailing the glutathione transferase inhibitory activity of derivatives of this compound.
Other Emerging Biological Activities
No other emerging biological activities for derivatives specifically synthesized from this compound have been documented in the reviewed sources.
Structure Activity Relationship Sar and Mechanism of Action Moa Studies of 2 Chloromethyl 5 Fluorobenzo D Thiazole Analogues
Identification of Key Structural Determinants for Enhanced Biological Potency
The presence of a chloromethyl group at the 2-position of the benzothiazole (B30560) ring is a key structural feature. This reactive group can act as an electrophile, enabling the molecule to form covalent bonds with nucleophilic residues within the active sites of target proteins. This ability to form strong, irreversible interactions can lead to enhanced and prolonged biological effects.
Furthermore, the fluorine atom at the 5-position of the benzothiazole ring significantly influences the compound's physicochemical properties. Fluorine is a highly electronegative atom that can alter the electron distribution within the molecule, impacting its lipophilicity, metabolic stability, and binding affinity to target proteins. The introduction of fluorine can also lead to more favorable pharmacokinetic profiles.
Impact of Substituent Modifications on Pharmacological Profiles
Systematic modifications of the 2-(chloromethyl)-5-fluorobenzo[d]thiazole scaffold have provided valuable insights into the structure-activity relationships (SAR) governing the pharmacological profiles of these analogues.
Positional Effects of Fluorine and Other Halogens
The position of the fluorine atom on the benzothiazole ring is a critical determinant of biological activity. Studies on fluorinated 2-arylbenzothiazoles have shown that the 5-fluoro substitution often leads to potent and selective inhibitory activity against various cancer cell lines. nih.govnih.gov For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has demonstrated potent and broad-spectrum anticancer activity. cardiff.ac.uknih.gov While direct comparisons with a 2-chloromethyl group are limited, the favorable impact of the 5-fluoro substituent is a recurring theme in the literature.
The substitution of fluorine with other halogens, such as chlorine, at different positions can also modulate activity. For example, a dichlorophenyl-containing chlorobenzothiazole derivative showed good anticancer activity, suggesting that the presence and location of multiple halogen atoms can significantly impact potency. tandfonline.comfrontiersin.org
Influence of Alkyl, Aryl, and Heteroaryl Substitutions on Activity
While the focus of this article is on the 2-chloromethyl group, it is informative to consider the broader context of substitutions at this position. The replacement of the chloromethyl group with various alkyl, aryl, and heteroaryl moieties has been extensively studied in other benzothiazole series. These substitutions can influence the compound's size, shape, and electronic properties, thereby affecting its binding to molecular targets. For instance, in a series of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), a 2-chloro analog of a benzothiazole-phenyl-based compound was found to be the most potent. nih.gov
Significance of Specific Functional Groups (e.g., Hydroxy, Methyl)
The introduction of other functional groups onto the benzothiazole scaffold can further refine the pharmacological profile. For example, in a series of fluorinated 2-arylbenzothiazoles, the presence of a hydroxyl group on the phenyl ring at the 2-position was found to be crucial for potent anticancer activity. nih.gov Specifically, 3-(5-fluorobenzo[d]thiazol-2-yl)phenol and 4-(5-fluorobenzo[d]thiazol-2-yl)phenol exhibited significant activity against MCF-7 breast cancer cells. nih.gov The addition of a methyl group can also play a role, as seen in the potent anticancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole. cardiff.ac.uknih.gov
Elucidation of Molecular Targets and Pathways
Identifying the specific molecular targets and understanding the pathways through which these compounds exert their effects is crucial for their development as therapeutic agents. While the precise targets of this compound are not yet fully elucidated, research on related benzothiazole derivatives provides valuable clues.
Benzothiazole derivatives have been shown to interact with a variety of biological targets, including enzymes and receptors involved in cancer and microbial pathogenesis. researchgate.netnih.gov Some have been identified as inhibitors of enzymes like carbonic anhydrases, which are involved in pH regulation in tumors. nih.govnih.gov
Characterization of Protein-Ligand Interactions
Molecular docking studies have been employed to predict and analyze the binding modes of benzothiazole derivatives with their protein targets. These computational models help to visualize the interactions between the ligand and the amino acid residues in the binding site. For many benzothiazole-based inhibitors, interactions often involve hydrogen bonding and hydrophobic interactions. nih.gov The fluorine atom, with its ability to act as a hydrogen bond acceptor, can play a significant role in these interactions. nih.gov The chloromethyl group, as mentioned earlier, can form covalent bonds with specific residues, leading to irreversible inhibition.
The table below summarizes the key structure-activity relationships discussed:
| Structural Feature | Impact on Biological Activity | Supporting Evidence |
| 2-Chloromethyl Group | Can act as an electrophile to form covalent bonds with target proteins, potentially leading to enhanced potency. | General principle of reactive functional groups in drug design. chemimpex.com |
| 5-Fluoro Substitution | Often associated with potent and selective anticancer activity. Can improve pharmacokinetic properties. | Studies on various 5-fluorobenzothiazole derivatives showing significant bioactivity. nih.govnih.govcardiff.ac.uknih.gov |
| Other Halogen Substitutions | The presence and position of other halogens like chlorine can modulate activity. | Dichlorophenyl-chlorobenzothiazole derivatives with good anticancer activity. tandfonline.comfrontiersin.org |
| 2-Aryl/Heteroaryl Substitutions | The nature of the substituent at the 2-position significantly influences biological activity. | SAR studies of various 2-substituted benzothiazoles. nih.gov |
| Hydroxy/Methyl Groups | Can enhance potency and selectivity depending on their position. | Importance of hydroxyl and methyl groups in other potent benzothiazole anticancer agents. nih.govcardiff.ac.uknih.gov |
In-depth Scientific Analysis of this compound Remains Largely Undocumented in Public Research
Despite the significant interest in benzothiazole derivatives within medicinal chemistry for their diverse pharmacological activities, a comprehensive scientific article detailing the specific structure-activity relationship (SAR), mechanism of action (MOA), and biophysical characteristics of this compound cannot be generated at this time. Extensive searches of publicly available scientific literature and research databases have revealed a notable absence of detailed studies focused specifically on this compound.
The benzothiazole scaffold is a well-recognized privileged structure in drug discovery, with various analogues being investigated for anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom at the 5-position and a reactive chloromethyl group at the 2-position, as seen in this compound, represents a rational design strategy to potentially modulate the compound's biological activity, metabolic stability, and target engagement. The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the entire ring system, while the chloromethyl group provides a reactive site for potential covalent interactions with biological targets.
However, without specific research on this particular molecule, any discussion on its biological effects would be purely speculative. The scientific community has explored related compounds, which can offer some general insights. For instance, studies on other 2-substituted-5-fluorobenzothiazoles have highlighted how modifications at the 2-position can significantly impact biological outcomes. Similarly, research on compounds bearing a chloromethyl group often investigates their potential as alkylating agents that can form covalent bonds with nucleophilic residues in target proteins.
The creation of a detailed article as per the requested structure requires specific experimental data. This would include:
Structure-Activity Relationship (SAR) and Mechanism of Action (MOA) Studies: This section would necessitate data from the synthesis and biological evaluation of a series of analogues of this compound, where systematic structural modifications are correlated with changes in biological activity.
Analysis of Cellular Pathway Perturbations: To elaborate on this, studies involving techniques like transcriptomics, proteomics, or specific cell-based assays would be required to understand how this compound affects cellular signaling pathways.
Detailed Mechanistic Investigations of Enzyme Inhibition: This would demand kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) against a specific enzyme, including the calculation of inhibition constants (Kᵢ).
Biophysical Characterization of Compound-Target Binding: Information for this section would be derived from techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or X-ray crystallography to define the thermodynamics, kinetics, and structural basis of the interaction between the compound and its biological target.
As no such detailed research on this compound is currently available in the public domain, it is not possible to provide a scientifically accurate and data-driven article that adheres to the requested structure and content. The synthesis of its positional isomer, 2-(chloromethyl)-6-fluorobenzo[d]thiazole, has been reported in the literature as an intermediate for other compounds, suggesting that the target molecule is synthetically accessible. This may pave the way for future research into its potential biological activities.
Computational Chemistry and Molecular Modeling of 2 Chloromethyl 5 Fluorobenzo D Thiazole Derivatives
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Molecular docking studies are crucial for predicting the binding affinities of benzothiazole (B30560) derivatives with various biological targets. These studies help in identifying promising lead compounds for further development.
For the protein target 6LUD , which is the main protease (Mpro) of SARS-CoV-2, molecular docking has been utilized to evaluate the binding affinity of benzothiazole derivatives. In one study, a series of benzothiazole-carboxamide hybrids, synthesized from a related precursor (2-amino-5-fluorobenzenethiol), were docked into the active site of 6LUD. researchgate.net The binding affinities for these compounds were calculated, with some derivatives showing favorable interactions. For instance, specific hybrids demonstrated significant binding energy values, suggesting a potential inhibitory role against the viral protease. researchgate.net Another computational study also investigated the binding of previously synthesized benzothiazole derivatives to the SARS-CoV-2 Mpro (PDB ID: 6LU7, which is structurally similar to 6LUD), further supporting the potential of this scaffold to interact with this target. nih.gov
With regard to the Protein Data Bank target 4WKQ , no specific molecular docking studies involving 2-(Chloromethyl)-5-fluorobenzo[d]thiazole or closely related benzothiazole derivatives were identified in the available research.
The binding affinities of various benzothiazole derivatives against other relevant biological targets have also been explored. For example, docking studies have been performed on benzothiazole-thiazole hybrids against the p56lck enzyme, a target in cancer therapy. biointerfaceresearch.com Similarly, novel benzothiazole derivatives have been docked against acetylcholinesterase, a target for Alzheimer's disease, with some compounds showing significantly lower binding energies than the reference drug. ajchem-a.com
| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Benzothiazole-carboxamide hybrid (Compound 6j) | SARS-CoV-2 Mpro (6LUD) | -3.777 to higher values for other derivatives | researchgate.net |
| Benzothiazole derivative (Compound 1) | SARS-CoV-2 Mpro (6LU7) | Not specified, but showed high predictive scores | nih.gov |
| Benzothiazole-azetidinone derivative (Compound 4b) | Acetylcholinesterase | -11.27 | ajchem-a.com |
| Benzothiazole-azetidinone derivative (Compound 4i) | Acetylcholinesterase | -11.21 | ajchem-a.com |
| Benzothiazole hybrid | FOXM1 (3G73) | -6.8 to -5.8 | nih.gov |
A key outcome of molecular docking is the identification of the specific amino acid residues within the protein's binding pocket that interact with the ligand. These interactions are critical for the stability of the protein-ligand complex and the biological activity of the compound.
In studies with benzothiazole derivatives targeting the SARS-CoV-2 main protease (6LUD/6LU7), interactions with key amino acid residues in the active site have been reported. researchgate.net Similarly, for benzothiazole derivatives targeting the FOXM1 DNA binding domain, molecular docking revealed interactions with crucial amino acids such as Asn283, His287, and Arg286, which are important for inhibitory activity. nih.gov Docking of benzothiazoles into the active site of dihydroorotase has shown the formation of hydrogen bonds with residues like LEU222 or ASN44. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are employed to assess the conformational stability of a ligand within the binding site of a protein, providing a more dynamic and realistic view of the interactions compared to static docking.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.netmdpi.comnih.gov These calculations can provide valuable information about a molecule's reactivity, stability, and spectroscopic features.
For benzothiazole derivatives, DFT calculations have been used to determine various electronic and reactivity descriptors. mdpi.comscirp.org These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap often correlates with higher chemical reactivity. mdpi.com Studies have shown that substituents on the benzothiazole ring can significantly influence the HOMO-LUMO gap; for example, the presence of strongly electron-withdrawing groups like -CF3 can decrease the energy gap, thereby increasing the reactivity of the compound. mdpi.com
Other calculated reactivity descriptors include electron affinity, ionization potential, chemical hardness, and softness. mdpi.comscirp.org These parameters provide a deeper understanding of the charge transfer properties within the molecule and its potential for interaction with biological targets. researchgate.net
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Benzothiazole with two -CF3 groups | -7.39 | -2.93 | 4.46 | mdpi.com |
| Benzothiazole with p-chlorophenyl group | -6.73 | -2.11 | 4.62 | mdpi.com |
| Benzothiazole with p-methoxyphenyl group | -6.43 | -1.79 | 4.64 | mdpi.com |
| 2-mercapto-benzothiazole | -8.694 | -0.707 | 7.987 | sciencepub.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of newly designed compounds before their synthesis.
Several QSAR studies have been conducted on benzothiazole derivatives to understand the structural requirements for their biological activities, such as anticancer and H3-receptor affinity. nih.govdocumentsdelivered.comchula.ac.thresearchgate.net These studies have established correlations between various molecular descriptors and the observed biological activity.
For instance, a QSAR study on benzothiazole derivatives with anticancer activity found that steric parameters, the net charge of the substituent's first atom, and the hydrophobicity of the molecule are key factors influencing their potency. documentsdelivered.com The resulting QSAR model showed good statistical quality and predictive ability, with a fitting correlation coefficient (R²) of 0.883 and a cross-validation coefficient (q²) of 0.797. documentsdelivered.com Another 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) on anticancer benzothiazole derivatives also yielded a statistically significant model with good predictive power. aip.org Such models are instrumental in the theoretical design of new, more potent benzothiazole derivatives. documentsdelivered.comaip.org
Future Perspectives and Advanced Research Directions for 2 Chloromethyl 5 Fluorobenzo D Thiazole
Innovations in Green Synthetic Chemistry and Sustainable Production
The future production of 2-(Chloromethyl)-5-fluorobenzo[d]thiazole will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional synthetic routes often rely on harsh reagents and volatile organic solvents. Innovations are steering towards more sustainable methodologies.
Key research directions include:
Catalyst Development: Exploring the use of recyclable, heterogeneous catalysts, such as silica-supported acid catalysts, to replace conventional homogenous catalysts. This simplifies product purification and minimizes waste. mdpi.com
Alternative Solvents: Investigating the use of greener solvents like ionic liquids or water-based systems, which can offer mild reaction conditions and potential for recycling. mdpi.com
Energy Efficiency: Employing microwave-assisted or ultrasound-assisted synthesis to accelerate reaction times and reduce energy consumption compared to conventional heating methods.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing by-product formation.
The table below compares potential green synthetic approaches to traditional methods for benzothiazole (B30560) synthesis.
| Feature | Traditional Synthesis | Green Synthesis Innovation |
| Catalyst | Homogeneous acids (e.g., polyphosphoric acid) | Heterogeneous catalysts (e.g., silica-supported), reusable enzymes |
| Solvent | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids |
| Energy Source | Conventional reflux heating | Microwave irradiation, sonication |
| Waste Profile | High volume of non-recyclable waste | Reduced waste, recyclable catalysts and solvents |
A new efficient green synthetic protocol for introducing substituents to the C-6 position of 2-arylbenzothiazole nuclei has already been developed, highlighting the feasibility of these innovative approaches. nih.gov
Integration of Advanced High-Throughput Biological Screening Technologies
To unlock the full therapeutic potential of this compound, advanced high-throughput screening (HTS) technologies are indispensable. These platforms enable the rapid evaluation of the compound and its future derivatives against a vast array of biological targets.
Future screening efforts will likely involve:
Target-Based Screening: Utilizing HTS to assess the inhibitory activity of the compound against specific, well-validated molecular targets implicated in disease, such as protein kinases (e.g., EGFR, VEGFR-2), transcription factors (e.g., STAT3), and enzymes like cholinesterases. nih.govnih.govresearchgate.netnih.gov
Phenotypic Screening: Employing automated microscopy and cell-based assays to screen for desired phenotypic changes in disease-relevant models (e.g., cancer cell lines, microbial cultures) without a preconceived target. nih.gov This can uncover novel mechanisms of action.
Fragment-Based Screening: Using the core 5-fluorobenzo[d]thiazole (B161262) scaffold as a starting point to build more complex and potent molecules through the identification of small molecular fragments that bind to a biological target.
The table below outlines key HTS technologies and their application in evaluating benzothiazole derivatives.
| HTS Technology | Application for this compound | Potential Insights |
| MTT/Cell Viability Assays | Assess cytotoxicity against panels of human cancer cell lines. nih.gov | Identify specific cancer types sensitive to the compound. |
| Fluorescence Resonance Energy Transfer (FRET) | Quantify inhibition of specific enzyme activity (e.g., kinases, proteases). | Determine IC50 values and target specificity. |
| Reporter Gene Assays | Measure the modulation of specific signaling pathways (e.g., STAT3). nih.gov | Elucidate the mechanism of action at the cellular level. |
| Automated Microbial Culture | Screen for antimicrobial activity against a broad spectrum of bacteria and fungi. nih.gov | Discover potential applications as an anti-infective agent. |
Exploration of Targeted Delivery Systems for Enhanced Therapeutic Index
A significant challenge in cancer therapy is delivering cytotoxic agents to tumor tissues while sparing healthy cells. Future research on this compound should focus on targeted delivery systems to enhance its therapeutic index—the ratio between its therapeutic efficacy and its toxicity.
Promising avenues for exploration include:
Nanoparticle Encapsulation: Formulating the compound within lipid-based (liposomes) or polymer-based nanoparticles. This can improve solubility, prolong circulation time, and leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting.
Antibody-Drug Conjugates (ADCs): Covalently linking the benzothiazole derivative (as the cytotoxic payload) to a monoclonal antibody that specifically recognizes an antigen overexpressed on the surface of cancer cells.
Prodrug Strategies: Modifying the 2-(chloromethyl) group to create an inactive prodrug that is selectively activated within the tumor microenvironment (e.g., by specific enzymes or hypoxic conditions), thereby concentrating the active compound at the site of action.
| Delivery System | Mechanism of Action | Potential Advantages |
| Liposomes | Passive accumulation in tumor tissue via the EPR effect. | Improved bioavailability, reduced off-target toxicity. |
| Antibody-Drug Conjugates (ADCs) | Active targeting of tumor-specific surface antigens. | High specificity, potent cell-killing with lower systemic exposure. |
| pH-Sensitive Nanoparticles | Drug release triggered by the acidic tumor microenvironment. | Site-specific drug release, enhanced tumor cell uptake. |
Rational Design of Combination Therapies
The complexity of diseases like cancer often necessitates treatment with multiple therapeutic agents. The rational design of combination therapies involving this compound could lead to synergistic effects, overcome drug resistance, and allow for lower, less toxic doses of each agent. researchgate.net
Future research should be based on the compound's mechanism of action:
Targeting Complementary Pathways: If the compound is found to inhibit a specific pathway, such as the PI3K/Akt/mTOR pathway, it could be combined with drugs that block a different, parallel survival pathway. frontiersin.org
Overcoming Resistance: Combining the benzothiazole derivative with agents that inhibit known drug resistance mechanisms, such as efflux pumps or DNA repair enzymes.
Synergizing with Standard-of-Care: Evaluating the compound in combination with established chemotherapeutic agents or radiation therapy to enhance their efficacy.
| Potential Combination Partner | Rationale for Combination | Desired Outcome |
| EGFR Inhibitor (e.g., Erlotinib) | If the compound targets a downstream effector, combining them could create a more complete pathway blockade. researchgate.net | Synergistic inhibition of cancer cell proliferation. |
| Anti-angiogenic Agent (e.g., Bevacizumab) | Simultaneously targeting tumor cell growth and the blood supply that sustains it. | Enhanced tumor regression and reduced metastasis. |
| PARP Inhibitor | For use in cancers with specific DNA repair deficiencies (e.g., BRCA mutations). | Synthetic lethality, leading to selective killing of cancer cells. |
Assessment of Clinical Translation Potential and Biomarker Discovery
The ultimate goal of preclinical research is successful clinical translation. For this compound, this requires a rigorous assessment of its potential and the concurrent discovery of biomarkers to guide its clinical use.
Key steps in this pathway include:
Advanced Preclinical Modeling: Evaluating the compound's efficacy and safety in more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and 3D organoid cultures, which more accurately mimic human tumors.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Thoroughly characterizing how the drug is absorbed, distributed, metabolized, and excreted (ADME), and relating its concentration to its biological effect.
Biomarker Identification: Identifying molecular markers that can predict patient response or resistance to the drug. For example, if the compound inhibits a specific kinase, the expression level or mutation status of that kinase in a patient's tumor could serve as a predictive biomarker. nih.gov
Toxicology Studies: Conducting comprehensive toxicology studies in accordance with regulatory guidelines to establish a safe starting dose for first-in-human clinical trials.
The discovery of biomarkers is crucial for implementing a precision medicine approach, ensuring that the therapy is administered to the patient population most likely to benefit.
| Stage of Development | Key Activity | Example Biomarker Strategy |
| Lead Optimization | Screening against diverse cancer cell lines. | Correlate sensitivity with genomic or proteomic profiles of the cell lines. |
| Preclinical (In Vivo) | Efficacy testing in patient-derived xenograft models. | Identify gene expression signatures in responsive vs. non-responsive tumors. |
| Phase I/II Clinical Trials | Monitor patient response to therapy. | Validate predictive biomarkers in patient tumor biopsies (e.g., target protein expression via IHC). |
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Chloromethyl)-5-fluorobenzo[d]thiazole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-fluorobenzo[d]thiazole derivatives with chloromethylating agents (e.g., chloromethyl ethers or chloromethyl halides) under reflux in polar aprotic solvents like DMF or DMSO. Catalysts such as KOH or NaH are often used to deprotonate intermediates and accelerate the reaction . Optimization involves:
- Varying solvents (e.g., ethanol vs. DMF) to assess yield and purity.
- Adjusting reaction time (e.g., 7–12 hours) and temperature (60–100°C) to minimize side products.
- Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic techniques?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the chloromethyl (-CH2Cl) group (δ ~4.5–4.8 ppm for -CH2Cl in 1H NMR; δ ~40–45 ppm in 13C NMR) and fluorine substitution on the benzothiazole ring (deshielding effects in aromatic regions) .
- IR Spectroscopy : Identify C-Cl stretching vibrations (~600–800 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
- Elemental Analysis : Verify C, H, N, S, and Cl content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound derivatives, and how can molecular docking validate these hypotheses?
- Methodological Answer :
- Hypothesis : The chloromethyl group enhances electrophilicity, enabling covalent binding to thiol-containing enzymes (e.g., cysteine proteases). Fluorine increases lipophilicity and metabolic stability.
- Docking Workflow :
Use software like AutoDock Vina or Schrödinger Maestro to model interactions with target proteins (e.g., α-glucosidase or bacterial DNA gyrase).
Analyze binding poses (e.g., chloromethyl group proximity to catalytic cysteine residues) and calculate binding energies (ΔG) .
Validate with mutagenesis studies (e.g., Cys→Ala mutations) to confirm critical binding residues.
Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial potency) across studies?
- Methodological Answer :
- Comparative Assays : Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) using reference strains (e.g., E. coli ATCC 25922) .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorophenyl vs. bromophenyl analogs) to identify trends in MIC (Minimum Inhibitory Concentration) values .
- Secondary Assays : Perform time-kill kinetics or biofilm inhibition studies to differentiate bacteriostatic vs. bactericidal effects .
Q. What strategies can mitigate instability of this compound in aqueous media during pharmacological studies?
- Methodological Answer :
- Formulation Optimization : Use co-solvents (e.g., PEG-400 or DMSO) or cyclodextrin encapsulation to enhance solubility and reduce hydrolysis .
- Stability Testing : Conduct accelerated degradation studies (pH 1–9 buffers, 40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis to 5-fluorobenzo[d]thiazole methanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
